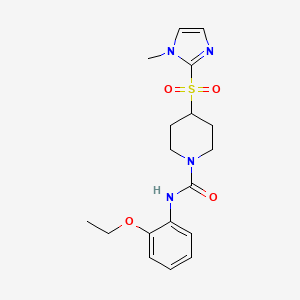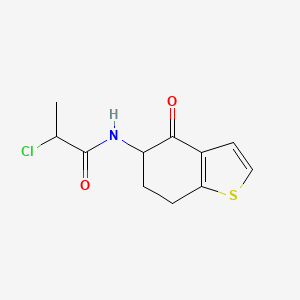
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide acts as a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and improve memory function. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. One of the advantages of using this compound in lab experiments is its potency, which allows researchers to study the effects of cannabinoids at very low concentrations. However, one of the limitations of using this compound is its potential for toxicity, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many future directions for research on 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that are more potent and selective than this compound. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for more research on the therapeutic potential of synthetic cannabinoids for various medical conditions.
Métodos De Síntesis
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-N-(4-hydroxyphenyl)propanamide with thionyl chloride to form 2-chloro-N-(4-chlorophenyl)propanamide. This compound is then reacted with 2-aminothiophenol to form 2-chloro-N-(4-chlorophenyl)-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide. This compound is then further reacted with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, and it has been used to study the effects of cannabinoids on various physiological processes, including pain sensation, appetite, and memory.
Propiedades
IUPAC Name |
2-chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-6(12)11(15)13-8-2-3-9-7(10(8)14)4-5-16-9/h4-6,8H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOQYNDFTMFQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=C(C1=O)C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)

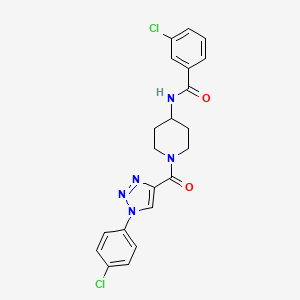
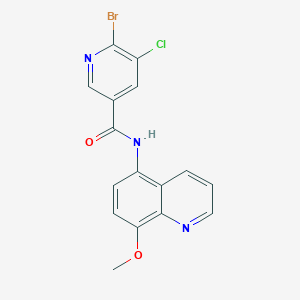
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)
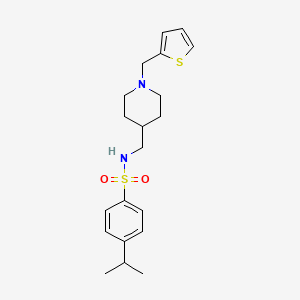


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)


